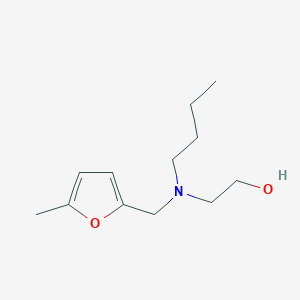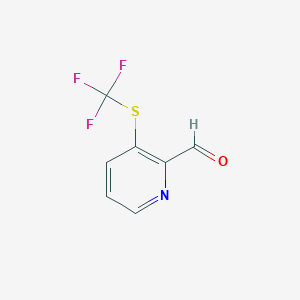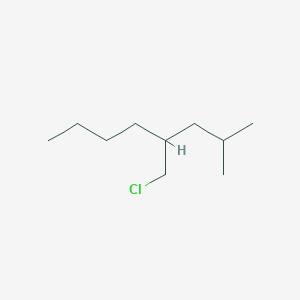
6-(Trifluoromethyl)indoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Trifluoromethyl)indoline hydrochloride is a compound characterized by the presence of a trifluoromethyl group attached to the indoline ring. This compound, with the chemical formula C9H7F3N·HCl, is known for its applications in the fields of pharmaceuticals and agrochemicals . The trifluoromethyl group imparts unique properties to the compound, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)indoline hydrochloride typically involves the reaction of 1-chloro-2-nitro-4-trifluoromethyl-benzene with cyano-(2-nitro-trifluoromethylphenyl)acetic acid benzyl ester. This intermediate is then converted to 6-trifluoromethyl-indole, followed by reduction to 6-trifluoromethyl-indoline . The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
化学反应分析
Types of Reactions: 6-(Trifluoromethyl)indoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles and indolines, which are valuable intermediates in pharmaceutical synthesis .
科学研究应用
6-(Trifluoromethyl)indoline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-(Trifluoromethyl)indoline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to various receptors, leading to its biological effects. The pathways involved may include inhibition of enzymes or modulation of receptor activity, contributing to its therapeutic potential .
相似化合物的比较
Trifluoromethylindole: Shares the trifluoromethyl group but differs in the position of substitution.
Fluoroindoline: Contains fluorine atoms but lacks the trifluoromethyl group.
Trifluoromethylbenzene: A simpler structure with the trifluoromethyl group attached to a benzene ring.
Uniqueness: 6-(Trifluoromethyl)indoline hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the indoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
属性
分子式 |
C9H9ClF3N |
|---|---|
分子量 |
223.62 g/mol |
IUPAC 名称 |
6-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7;/h1-2,5,13H,3-4H2;1H |
InChI 键 |
XQSHGMSBEVCZLL-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1C=CC(=C2)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)
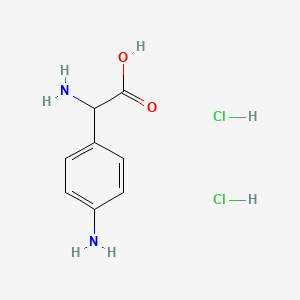
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13646899.png)
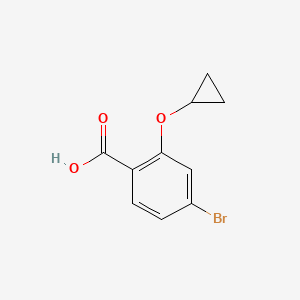
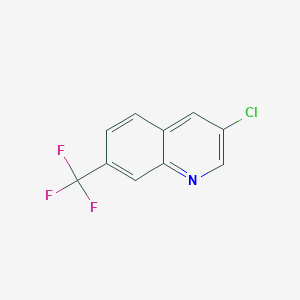
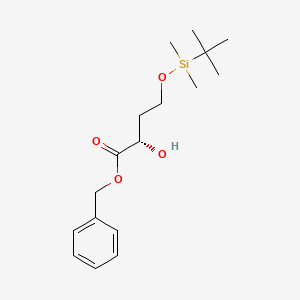
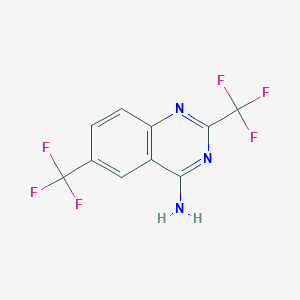
![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)

